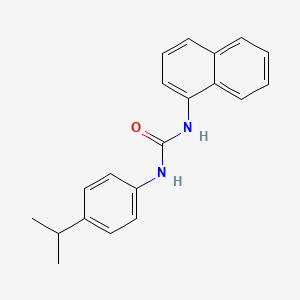![molecular formula C20H25NO2 B3846841 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine
Overview
Description
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research. Also known as PB28, it belongs to the class of pyrrolidine compounds and has been studied for its potential applications in cancer treatment.
Mechanism of Action
PB28 is believed to exert its anticancer effects through the inhibition of tubulin polymerization, a process that is necessary for cell division. By inhibiting tubulin polymerization, PB28 can prevent cancer cells from dividing and growing. PB28 has also been shown to induce cell cycle arrest, which can prevent cancer cells from progressing through the cell cycle.
Biochemical and Physiological Effects:
PB28 has been shown to have low toxicity in vitro and in vivo studies. In addition, PB28 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. PB28 has also been shown to have a long half-life, which can increase its efficacy as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of PB28 is its low toxicity, which makes it a promising candidate for cancer treatment. PB28 also has good pharmacokinetic properties, which can increase its efficacy as a cancer treatment. However, one limitation of PB28 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment schedule for PB28.
Future Directions
Future studies on PB28 should focus on its potential as a cancer treatment. Specifically, more studies are needed to determine the optimal dosage and treatment schedule for PB28. Additionally, more studies are needed to determine the mechanism of action of PB28 and its potential as a radioprotective agent. Finally, more studies are needed to determine the efficacy of PB28 in vivo, particularly in animal models of cancer.
Scientific Research Applications
PB28 has been studied for its potential applications in cancer treatment. Studies have shown that PB28 can inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. PB28 has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells. Additionally, PB28 has been studied for its potential as a radioprotective agent, which can protect healthy cells from the harmful effects of radiation therapy.
properties
IUPAC Name |
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-9-18(10-3-1)23-20-12-8-11-19(17-20)22-16-7-6-15-21-13-4-5-14-21/h1-3,8-12,17H,4-7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNHEWDQGXKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846772.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)

![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)


![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)